ML224

准备方法

合成路线和反应条件

ML224 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物在纯化和表征后获得 .

工业生产方法

虽然 this compound 的具体工业生产方法尚未得到广泛记录,但总体方法涉及扩大实验室合成工艺。 这包括优化反应条件,使用更大的反应容器,并确保整个生产过程中的质量控制一致 .

化学反应分析

反应类型

ML224 主要经历取代反应,因为其结构中存在反应性官能团。 在特定条件下,它也可以参与氧化和还原反应 .

常用试剂和条件

取代反应: 常用试剂包括卤化剂和亲核试剂。典型条件包括中等温度和使用二甲亚砜 (DMSO) 等溶剂。

氧化反应: 在受控条件下使用过氧化氢或高锰酸钾等氧化剂。

还原反应: 使用硼氢化钠或氢化铝锂等还原剂.

主要产物

这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,取代反应可以产生具有不同官能团的 this compound 的各种衍生物 .

科学研究应用

Scientific Research Applications

ML224 finds utility across several domains:

Pharmacological Research

- Thyroid Disorders : this compound has potential therapeutic applications in treating hyperthyroidism and other thyroid-related disorders. Its ability to inhibit TSHR activity can help normalize thyroid hormone levels .

- Cell Signaling Studies : Researchers utilize this compound in cellular assays to investigate the effects of TSHR antagonism on various signaling pathways.

Biochemical Assays

- Binding Affinity Studies : Techniques such as radiolabeled ligand binding assays are employed to evaluate this compound's selectivity and binding affinity towards TSHR compared to other receptors.

- Cellular Response Analysis : The compound is used to assess how TSHR inhibition affects cellular responses related to thyroid hormone signaling .

Diagnostic Applications

- Development of Screening Tools : this compound is utilized in developing diagnostic assays for assessing thyroid function, providing insights into thyroid-related diseases .

Case Study 1: In Vivo Effects on Thyroid Function

A study demonstrated that administration of this compound in mice significantly lowered serum free thyroxine (T4) levels by approximately 44% when treated with thyrotropin-releasing hormone (TRH). Additionally, it reduced mRNA levels for sodium-iodide cotransporter and thyroperoxidase by 75% and 83%, respectively, indicating a profound effect on thyroid hormone synthesis .

Case Study 2: Selectivity Analysis

Research involving this compound highlighted its selectivity for TSHR over luteinizing hormone (LH) and follicle-stimulating hormone (FSH) receptors. The half-maximal inhibitory doses were found to be greater than 30 μM for LH and FSH receptors, underscoring its specificity for TSHR .

作用机制

ML224 通过选择性结合促甲状腺激素受体发挥作用,从而抑制其激活。 这种拮抗作用阻止受体刺激下游信号通路,这些通路负责在格雷夫斯病等疾病中过量产生甲状腺激素 .

相似化合物的比较

类似化合物

NCGC00229600: 促甲状腺激素受体的变构逆向激动剂。

TSHR 拮抗剂 S37: 促甲状腺激素受体的选择性和竞争性拮抗剂。

ML224 的独特性

This compound 因其作为促甲状腺激素受体拮抗剂的高选择性和效力而脱颖而出。 其独特的结构允许有效地抑制受体,使其成为研究和潜在治疗应用中的宝贵工具 .

生物活性

ML224, also known as NCGC00242364, is a compound that functions as an antagonist of the thyroid-stimulating hormone receptor (TSHR). This compound has garnered attention for its potential therapeutic applications in managing thyroid disorders and metabolic conditions. Its ability to selectively inhibit TSHR activity may provide novel insights into treatment strategies for conditions such as hyperthyroidism.

This compound acts by binding to the TSHR, effectively blocking the receptor's activation by thyroid-stimulating hormone (TSH). This antagonistic action inhibits downstream signaling pathways that are typically activated by TSH, which can lead to alterations in thyroid hormone levels. Research indicates that this modulation can have significant implications for metabolic processes and thyroid function regulation .

Research Findings

- Inhibition of Thyroid Hormone Action : Studies have shown that this compound significantly affects cellular signaling pathways associated with thyroid hormone action. For instance, pharmacologic suppression of TSHR using this compound has been linked to increased hepatic glutathione levels in experimental models, indicating a potential protective effect against oxidative stress in liver tissues .

- Impact on Muscle Stem Cells : In vitro studies involving human extraocular muscle (EOM) myoblasts have demonstrated that treatment with this compound leads to differentiation defects and reduced myotube formation. These effects are associated with increased expression of senescence markers, suggesting that TSHR inhibition may influence muscle regeneration processes .

- Selectivity and Binding Affinity : this compound has been characterized by its high selectivity for the TSHR compared to other receptors. Binding affinity studies utilizing radiolabeled ligand binding assays confirm that this compound competes effectively with endogenous ligands for receptor binding, highlighting its potential specificity in therapeutic applications.

Comparative Analysis with Other Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Compound A | Moderate | Selective for different receptors |

| Compound B | High | Broader spectrum of biological activity |

| Compound C | Low | Different mechanism of action |

This compound stands out due to its specific antagonistic action on TSHR, which is crucial for targeted therapeutic interventions in thyroid-related conditions.

Clinical Implications

Research indicates that this compound's ability to modulate TSHR activity may offer new avenues for treating various thyroid-related disorders. For example, its application in managing hyperthyroidism could help regulate excessive thyroid hormone production, thereby alleviating symptoms associated with the condition.

Experimental Models

In experimental settings, this compound has been used to explore its effects on metabolic pathways and cellular responses in models of disease. The findings from these studies suggest that this compound could be beneficial in understanding the broader implications of TSHR signaling in metabolic disorders.

常见问题

Basic Research Questions

Q. What experimental approaches are recommended to validate ML224's specificity as a TSHR inverse agonist in vitro?

To confirm this compound's selectivity, researchers should perform competitive binding assays using human embryonic kidney (HEK293) cells expressing TSHR, FSHR, and LHR. Measure inhibition of TSH-stimulated cAMP production at varying this compound concentrations (e.g., 0.001–100 μM) and compare IC50 values across receptors. This compound exhibits specificity with IC50 = 2.1–2.3 μM for TSHR and >30 μM for FSHR/LHR . Include positive controls (e.g., known TSHR agonists) and validate results via triplicate experiments with statistical analysis (e.g., ANOVA).

Q. How should researchers design a dose-response study to determine this compound's IC50 for TSH-stimulated cAMP inhibition?

Use HEK293 cells transfected with TSHR. Stimulate cells with 1–10 mIU/mL TSH (physiological range) and co-treat with this compound (0.1–100 μM) for 20–30 minutes. Quantify intracellular cAMP via ELISA or HTRF assays. Generate a sigmoidal dose-response curve using nonlinear regression analysis (e.g., GraphPad Prism). Report IC50 with 95% confidence intervals and validate with at least three independent replicates .

Q. What are the critical parameters for ensuring reproducibility in this compound's in vitro assays?

Key factors include:

- Cell line consistency : Use low-passage HEK293 cells with stable TSHR expression.

- TSH batch standardization : Source TSH from a validated supplier to minimize variability.

- Assay timing : Adhere to strict incubation periods (e.g., 20-minute exposure to this compound post-TSH stimulation).

- Data normalization : Express cAMP levels as fold change relative to TSH-only controls .

Advanced Research Questions

Q. How can researchers optimize this compound's pharmacokinetic (PK) properties for preclinical thyroid disease models?

To enhance bioavailability, consider:

- Administration route : Intraperitoneal (IP) infusion via osmotic pumps ensures sustained release (e.g., 2 mg/mouse/day for 3 days) .

- Formulation : Use biocompatible solvents (e.g., 10% DMSO in saline) to improve solubility (≥2.5 mg/mL).

- Metabolic stability : Perform liver microsome assays to assess CYP-mediated degradation and adjust dosing intervals accordingly .

Q. What strategies resolve discrepancies between this compound's in vitro potency (IC50) and in vivo efficacy (e.g., serum FT4 reduction)?

Potential solutions include:

- Tissue penetration analysis : Measure this compound concentrations in thyroid tissue via LC-MS/MS to confirm target engagement.

- Metabolite profiling : Identify active metabolites using high-resolution mass spectrometry.

- Dynamic modeling : Correlate PK/PD data to refine dosing regimens (e.g., higher doses for prolonged receptor occupancy) .

Q. How should researchers validate this compound's mechanism of action in Graves' disease models?

Use transgenic mice expressing TSHR autoantibodies. Assess:

- Biomarkers : Serum FT4, TSH receptor antibodies (TRAbs), and thyroid peroxidase (TPO) mRNA levels via qPCR.

- Histopathology : Thyroid gland hypertrophy and lymphocytic infiltration pre- and post-ML224 treatment.

- Control groups : Compare this compound with standard therapies (e.g., methimazole) and TSHR-neutralizing antibodies .

Methodological and Data Analysis Questions

Q. What statistical methods are appropriate for analyzing this compound's dose-response data in heterogeneous cell populations?

Apply mixed-effects models to account for inter-experiment variability. Use tools like R (lme4 package) or Prism’s nested ANOVA. For non-normal distributions, employ nonparametric tests (e.g., Kruskal-Wallis with Dunn’s post-hoc) .

Q. How can researchers ensure this compound's chemical integrity during long-term storage?

- Storage conditions : Store lyophilized powder at -20°C in airtight, light-protected vials.

- Stability testing : Perform HPLC purity checks every 6 months (acceptance criteria: >98.5% purity).

- Solution handling : Prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles .

Translational Research Questions

Q. What preclinical endpoints are critical for advancing this compound toward clinical trials for thyroid disorders?

Prioritize:

- Safety profile : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in chronic dosing studies.

- Efficacy benchmarks : ≥50% reduction in serum FT4 levels versus placebo in murine models.

- Target engagement : Confirm TSHR occupancy via radiolabeled this compound autoradiography .

Q. How can researchers integrate this compound into combinatorial therapies for resistant Graves' disease?

Design studies co-administering this compound with:

属性

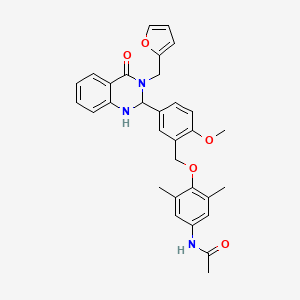

IUPAC Name |

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O5/c1-19-14-24(32-21(3)35)15-20(2)29(19)39-18-23-16-22(11-12-28(23)37-4)30-33-27-10-6-5-9-26(27)31(36)34(30)17-25-8-7-13-38-25/h5-16,30,33H,17-18H2,1-4H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTSWGYWHRJVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。